molecular formula C8H9FO2 B091222 2,4-Dimethoxy-1-fluorobenzene CAS No. 17715-70-7

2,4-Dimethoxy-1-fluorobenzene

Cat. No. B091222
CAS RN: 17715-70-7
M. Wt: 156.15 g/mol
InChI Key: QLJNEPOEZGFNEA-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-1-fluorobenzene is a fluorinated aromatic compound with two methoxy groups attached to the benzene ring . It has a molecular formula of C8H9FO2 and a molecular weight of 156.15 g/mol .


Synthesis Analysis

The synthesis of related compounds often involves nucleophilic aromatic substitution reactions. For instance, a variety of mono- and dimethoxyarene derivatives have been synthesized from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide . This reaction provided good to excellent yields of the desired methoxylated products .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxy-1-fluorobenzene is confirmed by its molecular formula C8H9FO2 . X-ray crystallography has been used to confirm the structures of synthesized compounds.


Chemical Reactions Analysis

The reactivity of these compounds can be diverse. For example, 1,4-difluoro-2,5-dimethoxybenzene was used as a precursor for iterative double benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . The reactivity of 2,4-Dimethoxy-1-fluorobenzene could be inferred to be similar in terms of its potential to participate in nucleophilic aromatic substitution and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

2,4-Dimethoxy-1-fluorobenzene has a boiling point of 68-70°C/1mm, a density of 1.188g/mL at 25℃, and a refractive index of 1.51 . It is a liquid in form and pale yellow in color .

Scientific Research Applications

Scientific Research Applications

2,4-Dimethoxy-1-fluorobenzene is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The photophysics of 1,4-diethynyl-2-fluorobenzene in solution and in crystals was studied, revealing the effects of aggregation on the photophysical properties. These studies suggest that the physical and chemical properties of 2,4-Dimethoxy-1-fluorobenzene would also be influenced by its substituents and the molecular environment.

Commercial Availability

2,4-Dimethoxy-1-fluorobenzene is commercially available and can be purchased from various chemical suppliers . It is typically used for research purposes and not for human or veterinary use.

Safety And Hazards

2,4-Dimethoxy-1-fluorobenzene is identified as a hazard under the GHS07 classification . It has hazard statements H302 and precautionary statements P264-P270-P301+P312a-P330-P501a . It is advised to be stored sealed in a dry room at room temperature .

properties

IUPAC Name

1-fluoro-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJNEPOEZGFNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374316
Record name 2,4-Dimethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-1-fluorobenzene

CAS RN

17715-70-7
Record name 1-Fluoro-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17715-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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